6-(4-Methylpiperazin-1-yl)pyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N6/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8/h6H,2-5H2,1H3,(H4,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHNSRTVBDSNLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC(=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4940-96-9 | |

| Record name | 6-(4-Methyl-1-piperazinyl)-2,4-pyrimidinediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQN36XF25Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

6-(4-Methylpiperazin-1-yl)pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is recognized for its biological activities, particularly as a ligand for histamine receptors and its implications in treating various inflammatory conditions.

Chemical Structure and Properties

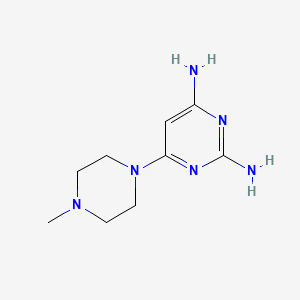

The structural formula of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with a 4-methylpiperazine moiety, which contributes to its biological activity and receptor binding properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Histamine Receptor Modulation :

- Anti-Malarial Activity :

- Cytotoxicity Studies :

Case Study 1: Histamine H4 Receptor Antagonism

A study focused on the synthesis of pyrimidine derivatives including this compound revealed that these compounds exhibit high affinity for the H4 receptor. The research indicated that these ligands could effectively reduce inflammation in models of allergic responses .

Case Study 2: Anti-Malarial Efficacy

In another investigation, a series of 2,4-diamino-pyrimidines were synthesized and tested for their anti-malarial properties. Compounds similar to this compound showed IC50 values ranging from 0.09 μM to 0.32 μM against Plasmodium falciparum, indicating strong anti-malarial activity .

Table 1: Biological Activities of Pyrimidine Derivatives

Scientific Research Applications

Cancer Treatment

One of the prominent applications of 6-(4-Methylpiperazin-1-yl)pyrimidine-2,4-diamine derivatives is in the field of oncology. Research has shown that pyrimidine-2,4-diamine derivatives can act as effective agents against various cancer types by inhibiting specific kinases involved in tumor growth.

Key Findings:

- A patent (WO2014084778A1) describes the use of pyrimidine derivatives for treating cancer, emphasizing their potential as inhibitors of vascular endothelial growth factor (VEGF) pathways, which are crucial for tumor angiogenesis .

- The compound's structural modifications have been linked to enhanced potency against different cancer cell lines, making it a candidate for further development in targeted cancer therapies.

Kinase Inhibition

This compound has been identified as a promising inhibitor of various kinases, including JAK3 and FLT3. These kinases play significant roles in cell signaling pathways that regulate cell proliferation and survival.

Research Insights:

- A study highlighted the compound's ability to selectively inhibit FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML). The design aimed to reduce myelosuppression while maintaining efficacy against FLT3 mutations .

- Another patent (WO2013092854A1) discusses the compound's potential as a JAK3 inhibitor, which could provide therapeutic benefits in conditions such as rheumatoid arthritis and certain cancers .

Antimalarial Activity

The compound has also shown promise in combating malaria. Research indicates that derivatives of pyrimidine-2,4-diamine exhibit significant antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Study Results:

- A recent study evaluated a series of phenylurea substituted 2,4-diamino-pyrimidines against Plasmodium falciparum 3D7 strains. The most active compounds demonstrated low cytotoxicity towards mammalian cells while effectively inhibiting parasite growth at low micromolar concentrations .

- The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrimidine ring could enhance both potency and selectivity against the parasite while minimizing adverse effects on human cells.

Table 1: Summary of Biological Activities

| Compound | Target | Activity | IC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| This compound | FLT3 | Inhibitor | 0.090 | High |

| This compound | JAK3 | Inhibitor | Not specified | Moderate |

| Phenylurea substituted variant | Plasmodium falciparum | Antimalarial | 0.09 | High |

Table 2: Structure-Activity Relationship Analysis

| Modification | Effect on Activity |

|---|---|

| Addition of polar substituents | Increased potency |

| Substitution at the 5-position | Enhanced selectivity |

| Introduction of hydrophobic groups | Variable impact on activity |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrimidine Ring

N4-(2,6-Dichlorobenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine (CAS 1196994-11-2)

- Substituents : 2,6-Dichlorobenzyl group at N3.

- Molecular Weight : 367.28 g/mol.

- This derivative is stored under inert atmospheres (2–8°C), indicating sensitivity to oxidation .

- Applications: Not explicitly stated, but halogenated aryl groups often improve target affinity in receptor-binding studies.

6-(Piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide (Desoxyminoxidil)

- Substituents : Piperidine (saturated six-membered ring with one nitrogen) at position 6 and a 3-oxide group.

- Key Differences :

- The 3-oxide group increases polarity, improving aqueous solubility.

- Piperidine lacks the second nitrogen present in methylpiperazine, reducing hydrogen-bonding capacity.

- Applications: Used as a vasodilator and hair growth promoter (e.g., Minoxidil derivatives) .

6-(TERT-BUTYL)PYRIMIDINE-2,4-DIAMINE (CAS 175137-26-5)

- Substituents : Bulky tert-butyl group at position 4.

- Molecular Weight : 166.22 g/mol.

- Synthesis: Derived from ethanol, sodium hydroxide, and guanidine carbonate, indicating a simpler synthetic route compared to methylpiperazine-containing analogues .

Modifications in the Piperazine/Piperidine Moiety

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Substituents : Piperidine (single nitrogen) instead of methylpiperazine.

- Crystal structure studies highlight planar pyrimidine rings, suggesting stable π-π stacking in solid states .

5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine

Complex Derivatives with Multi-Target Activity

XL228 (4-N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-diamine)

- Substituents : Cyclopropylpyrazole and isopropyloxazole groups.

- Molecular Weight : 437.54 g/mol.

- Applications: Multi-target kinase inhibitor with solubility in DMSO and ethanol.

4-Substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines

Comparative Data Table

Key Findings and Implications

- Structural Flexibility : The pyrimidine core allows diverse substitutions, enabling optimization for specific targets (e.g., H4R agonism vs. kinase inhibition).

- Solubility and Stability : Methylpiperazine and oxide groups enhance solubility, while halogenated or bulky substituents improve stability and binding.

- Synthetic Accessibility : Derivatives with simpler substituents (e.g., tert-butyl) are synthesized via straightforward routes, whereas complex analogues (e.g., XL228) require multi-step catalysis .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 6-(4-Methylpiperazin-1-yl)pyrimidine-2,4-diamine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, introducing the 4-methylpiperazinyl group to a pyrimidine core often involves reacting a halogenated pyrimidine precursor (e.g., 6-chloropyrimidine-2,4-diamine) with 4-methylpiperazine under reflux in a polar aprotic solvent like DMF or DMSO. Optimization includes adjusting stoichiometry (1.2–1.5 equivalents of piperazine), temperature (80–100°C), and reaction time (12–24 hours). Purification via column chromatography (silica gel, CHCl₃/MeOH gradients) or recrystallization (ethanol/water) improves yield and purity .

Q. How is the crystal structure of this compound characterized, and what structural motifs are critical for its activity?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. Key steps include:

- Growing crystals via slow evaporation (e.g., using ethanol/water mixtures).

- Data collection at low temperatures (100 K) to minimize thermal motion.

- Structural refinement using software like SHELX or OLEX2.

- Structural Insights : The 4-methylpiperazinyl group adopts a chair conformation, with hydrogen bonds between the amine groups and solvent molecules. The planar pyrimidine ring facilitates π-π stacking in biological targets, enhancing binding affinity .

Q. What in vitro assays are used to evaluate the antimicrobial or anticancer potential of this compound?

- Antimicrobial Testing :

- MIC Assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control.

- Anticancer Screening :

- MTT Assay : Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7, A549) over 48–72 hours.

- Flow Cytometry : Apoptosis detection via Annexin V/PI staining.

Advanced Research Questions

Q. How do substituent modifications at the pyrimidine 2- and 4-positions influence histamine H3/H4 receptor selectivity?

- SAR Strategy :

- H3R Affinity : Replacing the 4-methylpiperazinyl group with a 3-(piperidin-1-yl)propoxyphenyl moiety (e.g., compound 5 in ) increases H3R binding (Kᵢ = 4.49 nM) by mimicking endogenous ligand interactions.

- Selectivity : Bulky substituents at the 2-position (e.g., benzylamine) reduce H4R affinity, achieving >6,500-fold selectivity.

- Experimental Validation : Radioligand displacement assays using [³H]-histamine in HEK-293 cells expressing recombinant receptors .

Q. What computational approaches are used to predict drug-likeness and optimize binding affinity during lead optimization?

- Metrics :

- Ligand Efficiency (LE) : ΔG/non-hydrogen atoms (>0.3 kcal/mol/atom preferred).

- Lipophilicity (cLogP) : Target <3 to balance permeability and solubility.

- Tools :

- Molecular Docking (AutoDock Vina) : Simulate binding to H3R homology models.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity.

- These methods prioritize compounds with balanced potency and pharmacokinetics .

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

- Approach :

- Assay Standardization : Use consistent cell lines (e.g., HEK-293 vs. Sf9 in ) and buffer conditions (pH 7.4, 1% DMSO).

- Control Compounds : Include reference ligands (e.g., immepip for H3R) to validate assay reproducibility.

- Meta-Analysis : Compare substituent effects (e.g., electron-withdrawing groups at position 6 may reduce potency in polar environments) .

Q. What strategies improve metabolic stability and pharmacokinetics of pyrimidine-diamine derivatives?

- Key Modifications :

- Cytochrome P450 Inhibition : Introduce fluorine atoms to block oxidative metabolism.

- Plasma Stability : Replace labile esters with amides (e.g., 2-aminopyrimidine vs. 2-methoxy).

- In Vitro Tests :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Plasma Protein Binding : Ultrafiltration assays to measure free fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.